Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate
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Overview
Description
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl ester group, an iodine atom, and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the biological activity of pyrazole derivatives.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The iodine atom and the ester group can play crucial roles in the binding affinity and specificity of the compound towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate: Similar structure but with a chlorine atom instead of an iodine atom.
Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in certain applications.
Properties
Molecular Formula |
C9H13IN2O2 |
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Molecular Weight |
308.12 g/mol |
IUPAC Name |
ethyl 3-(4-iodo-3-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C9H13IN2O2/c1-3-14-9(13)4-5-12-6-8(10)7(2)11-12/h6H,3-5H2,1-2H3 |
InChI Key |
WTXHABNPVYPSER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C=C(C(=N1)C)I |
Origin of Product |
United States |
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